molecular formula C22H28FN5O2S B2975044 3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea CAS No. 1223227-09-5

3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea

Cat. No.: B2975044
CAS No.: 1223227-09-5
M. Wt: 445.56
InChI Key: DNCVLHZWNBJDQH-UHFFFAOYSA-N
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Description

3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, a piperidine ring, and a fluorophenyl urea moiety. These structural elements contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea typically involves multiple steps:

    Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of 4,6-dimethyl-2-(methylsulfanyl)pyrimidine. This can be achieved through the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium methylthiolate under reflux conditions.

    Acylation of Piperidine: The next step involves the acylation of piperidine with 3-bromopropionyl chloride to form 3-(3-bromopropionyl)piperidine.

    Coupling Reaction: The pyrimidine intermediate is then coupled with the acylated piperidine using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

    Formation of the Urea Derivative: Finally, the resulting compound is reacted with 4-fluorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets could make it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring and the urea moiety are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the piperidine and urea functionalities.

    4-Fluorophenylurea: Contains the urea moiety but lacks the pyrimidine and piperidine rings.

    3-(3-Bromopropionyl)piperidine: Contains the piperidine ring but lacks the pyrimidine and urea functionalities.

Uniqueness

The uniqueness of 3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea lies in its combination of structural elements, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-[1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]piperidin-4-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2S/c1-14-19(15(2)25-22(24-14)31-3)8-9-20(29)28-12-10-18(11-13-28)27-21(30)26-17-6-4-16(23)5-7-17/h4-7,18H,8-13H2,1-3H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVLHZWNBJDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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